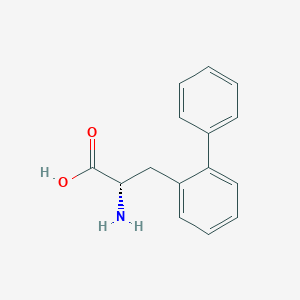
2-Phenyl-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-L-phenylalanine is an organic compound that belongs to the class of amino acids. It is characterized by the presence of two phenyl groups attached to the alpha carbon of the amino acid structure. This compound is of significant interest in various fields of chemistry, biology, and medicine due to its unique structural and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-L-phenylalanine can be achieved through several methods. One common approach involves the use of phenylacetaldehyde, hydrogen cyanide, and ammonia to form phenylalanine, which can then be further modified to introduce the second phenyl group . Another method involves the bioconversion of L-phenylalanine using engineered microbial pathways .
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological processes. For example, the Ehrlich pathway in Saccharomyces cerevisiae can be harnessed to convert L-phenylalanine to 2-phenylethanol, which can then be further processed to obtain this compound . This method is preferred due to its efficiency and the ability to produce the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-Phenyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-Phenyl-L-phenylalanine involves its interaction with various molecular targets and pathways. It is known to act as an antagonist at α2δ calcium channels and as a competitive antagonist at the glycine binding site of NMDA receptors . These interactions influence neurotransmitter levels and can have significant effects on neurological function.
Comparaison Avec Des Composés Similaires
2-Phenyl-L-phenylalanine can be compared with other similar compounds such as:
L-Phenylalanine: A precursor to this compound, it is an essential amino acid involved in protein synthesis.
Phenethylamine: A compound with a similar phenyl group structure, known for its role as a neuromodulator.
The uniqueness of this compound lies in its dual phenyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C15H15NO2 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 |
Clé InChI |
DBMVJVZQGTXWTP-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=CC=C2C[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















